molecular formula C10H13NO2S B613119 S-benzyl-D-cysteine CAS No. 23032-53-3

S-benzyl-D-cysteine

Cat. No. B613119
CAS RN: 23032-53-3
M. Wt: 211,29 g/mole
InChI Key:
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Description

S-Benzyl-D-cysteine is a derivative of the amino acid cysteine . It has a molecular formula of C10H13NO2S and a molecular weight of 211.30 . The IUPAC name for this compound is (2S)-2-amino-3-benzylsulfanylpropanoic acid .


Synthesis Analysis

A new method for the synthesis of glycyrrhizic acid (GA) conjugates with S-benzyl-L-cysteine using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide has been proposed . This method has been used to facilitate the synthesis of complex disulfide-rich peptides .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a cysteine molecule . The InChI key for this compound is GHBAYRBVXCRIHT-SECBINFHSA-N .


Chemical Reactions Analysis

Cysteine protecting groups, including this compound, have been used in peptide and protein chemistry over the last several decades . These groups have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Physical And Chemical Properties Analysis

This compound appears as a crystalline substance with a purity of ≥ 99% (HPLC). It has a melting point of 209-211 °C and should be stored at 2-8 °C .

Scientific Research Applications

  • Chiral Stationary Phase Development : S-benzyl-(R)-cysteine has been used to create a chiral ligand-exchange stationary phase, effective in the analytical separation of amino acids. This application leverages the chiral recognition abilities of S-benzyl-(R)-cysteine for analytical purposes in chromatography (Natalini et al., 2006).

  • Study of Enzymatic Activities : Research involving S-benzyl-L-cysteine as a substrate has been conducted to understand cysteine conjugate S-oxidase activity in rat liver and kidney microsomes. This study provides insights into the enzymatic transformation of S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide (Sausen & Elfarra, 1990).

  • Fluorescent Probe Development : S-benzyl-L-cysteine has been utilized in the development of fluorescent probes for detecting cysteine in biological systems. This is significant for monitoring cysteine, which is crucial in various physiological processes (Kim et al., 2019).

  • Bioconjugation Research : Studies have shown the application of benzyl isothiocyanates, including those derived from S-benzyl-L-cysteine, in protein labeling. This is important in medicinal chemistry and chemical biology for labeling biomolecules for diagnostics and research (Petri et al., 2020).

  • Ligand-Exchange Separation of Amino Acids : Research involving S-benzyl-(R)-cysteine as a selector in ligand-exchange separation has been conducted. This application is relevant for the separation and analysis of amino acids (Natalini et al., 2008).

  • Labeling of Bioactive Molecules : S-benzyl-L-cysteine has been used as an efficient ligand for labeling bioactive molecules, highlighting its potential in radiopharmaceutical applications (Staveren et al., 2005).

  • Enzymatic Synthesis Applications : S-benzyl-L-cysteine has been synthesized enzymatically using immobilized O-acetylserine sulfhydrylase, demonstrating its use in pharmaceutical intermediates production (Vahidi et al., 2018).

  • Corrosion Inhibition Studies : The efficacy of N-Acetyl-S-Benzyl-l-Cysteine as a corrosion inhibitor for mild steel has been explored, indicating its potential application in materials science (Fu et al., 2011).

Future Directions

Cysteine redox chemistry, which includes S-Benzyl-D-cysteine, is widely used in nature to direct protein assembly. This has inspired chemists to design self-assembling peptides, and significant progress has been made in this field . The future of this compound and similar compounds lies in their potential applications in peptide synthesis and protein science .

properties

IUPAC Name

(2S)-2-amino-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAYRBVXCRIHT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How is S-benzyl-D-cysteine metabolized differently than S-benzyl-L-cysteine in rats and humans?

A: Both research papers focus on the acetylation differences between the optical isomers of S-benzylcysteine. While both D and L forms can be acetylated and found in the urine, the key finding is that D-isomer administration leads to significantly lower yields of acetylated products compared to the L-isomer in both rats and humans [, ]. This observation challenges the Knoop's acetylation theory, which postulates equal acetylation rates for both isomers. The researchers suggest that the lower yields from D-isomer could be due to the destruction of the intermediate keto acid formed during its metabolism [].

Q2: What is the significance of hippuric acid isolation from rat urine after dibenzyl disulfide administration?

A: In the study by [Stekol, 1941], the isolation of hippuric acid from rat urine after feeding them dibenzyl disulfide provides evidence supporting a metabolic pathway where dibenzyl disulfide could be converted to benzyl mercaptan in vivo. This is further significant as it suggests that benzyl mercaptan or dibenzyl disulfide might be formed from this compound via S-benzyl-thiopyruvic acid []. This finding has implications for understanding the metabolism of sulfur-containing amino acids and their potential roles in biological processes.

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